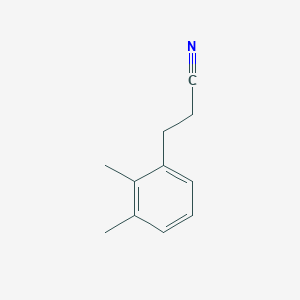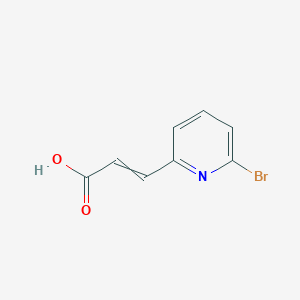
2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with chlorine, benzoyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents and benzoylating reagents under controlled conditions. One common method involves the use of 2-chloro-5-chloromethylthiazole as a starting material, which is then reacted with benzoyl chloride and trifluoromethylating agents in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The benzoyl and trifluoromethyl groups can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-chloromethylthiazole: A precursor in the synthesis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole, used in the production of insecticides.
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Another thiazole derivative with similar chemical properties but different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C11H5ClF3NOS |
|---|---|
Peso molecular |
291.68 g/mol |
Nombre IUPAC |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C11H5ClF3NOS/c12-10-16-9(11(13,14)15)8(18-10)7(17)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
JMJWKBXHDKNOOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)

![N,N'-bis[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12445967.png)
![[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B12445973.png)
![(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12445981.png)


![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446005.png)
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)



